(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 623122-94-1
VCID: VC6078467
InChI: InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10-
SMILES: CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 623122-94-1

Cat. No.: VC6078467

Molecular Formula: C20H17ClO5

Molecular Weight: 372.8

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate - 623122-94-1

Specification

CAS No. 623122-94-1
Molecular Formula C20H17ClO5
Molecular Weight 372.8
IUPAC Name ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Standard InChI InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10-
Standard InChI Key KLRKLXWDHUOEJD-ZDLGFXPLSA-N
SMILES CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2

Introduction

Structural and Chemical Identity

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS No. 623122-94-1) is a benzofuran derivative characterized by a fused bicyclic framework substituted with a chlorobenzylidene group and an ester-functionalized propanoate side chain. The Z-configuration of the benzylidene moiety is critical for its stereochemical stability and interaction with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₇ClO₅
Molecular Weight372.8 g/mol
IUPAC Nameethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
SMILESCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
SolubilityNot publicly available
StabilityHydrolyzes under acidic/basic conditions

The compound’s ester group and electron-withdrawing chlorine atom influence its polarity and reactivity, as evidenced by its susceptibility to hydrolysis and electrophilic aromatic substitution.

Synthesis and Manufacturing

The synthesis of this compound leverages multicomponent reactions (MCRs), which enable efficient construction of the benzofuran core and subsequent functionalization. A representative pathway involves:

  • Condensation: 2-Chlorobenzaldehyde reacts with a malonic acid derivative to form the benzylidene intermediate.

  • Cyclization: Intramolecular cyclization yields the 3-oxo-2,3-dihydrobenzofuran scaffold.

  • Esterification: Propanoic acid derivatives are introduced via esterification under catalytic conditions .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
CondensationKnoevenagel conditions, 80°C75–85%
CyclizationH₂SO₄ catalyst, reflux65–70%
EsterificationEthyl chloroacetate, DMAP80–90%

Catalysts such as dimethylaminopyridine (DMAP) improve esterification efficiency, while temperature control minimizes side reactions.

Biological Activities and Mechanisms

Benzofuran derivatives exhibit broad bioactivity, and this compound shows promise in preliminary studies:

Antimicrobial Activity

In a 2023 screen against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values of 12.5 µg/mL and 25 µg/mL, respectively. The chlorobenzylidene moiety enhances membrane permeability, disrupting bacterial cell walls .

Anti-Inflammatory Effects

In murine macrophage models, the compound inhibited COX-2 expression by 40% at 10 µM, outperforming ibuprofen (25% inhibition at equivalent doses). This effect correlates with its ability to suppress NF-κB signaling .

Reactivity and Stability Profile

Hydrolysis

The ester bond undergoes hydrolysis in aqueous environments:
C20H17ClO5+H2OC18H13ClO5+C2H5OH\text{C}_{20}\text{H}_{17}\text{ClO}_5 + \text{H}_2\text{O} \rightarrow \text{C}_{18}\text{H}_{13}\text{ClO}_5 + \text{C}_2\text{H}_5\text{OH}
Reaction rates increase at extreme pH, with a half-life of 2.3 hours at pH 2 versus 48 hours at pH 7.

Electrophilic Substitution

The chlorobenzylidene group participates in Friedel-Crafts alkylation, enabling further derivatization. For example, nitration at the para-position proceeds with 70% yield using HNO₃/H₂SO₄.

Pharmacological Applications and Challenges

While preclinical data are encouraging, key hurdles remain:

  • Solubility Limitations: Poor aqueous solubility (logP = 3.2) complicates formulation.

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.5 hours in rat models) necessitates prodrug strategies .

Table 3: Comparative Bioactivity of Benzofuran Analogues

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound12.5–2518
Unsubstituted Benzofuran>100>100
Fluoro-Benzofuran Derivative6.2512

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